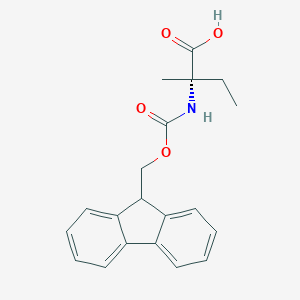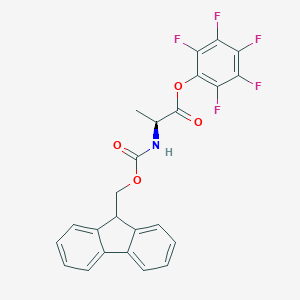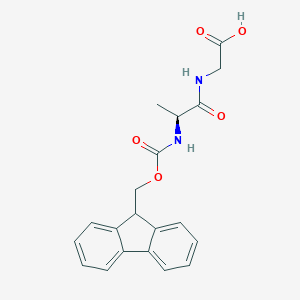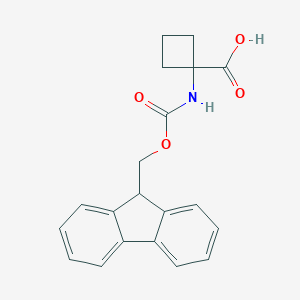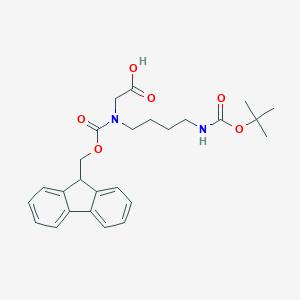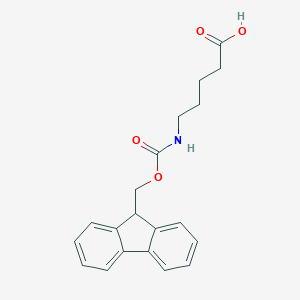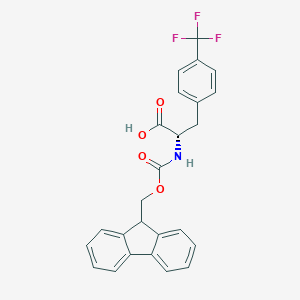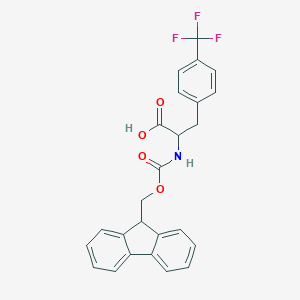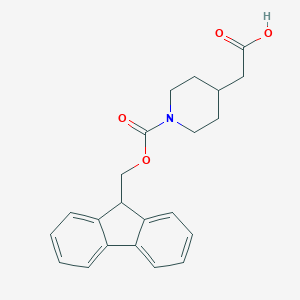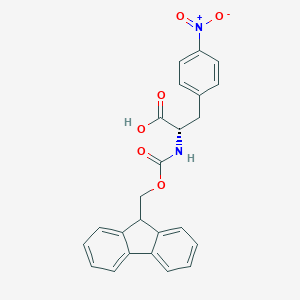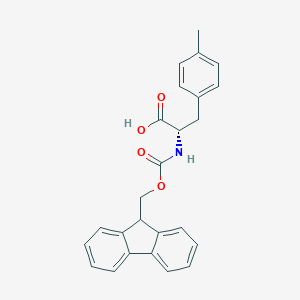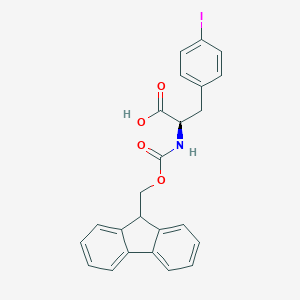
Fmoc-Phe(3,5-F2)-OH
Overview
Description
Fmoc-Phe(3,5-F2)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with fluorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,5-F2)-OH typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring of phenylalanine.
Fmoc Protection: The amino group of the fluorinated phenylalanine is protected using the Fmoc group.
The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for the fluorination step. The Fmoc protection is usually carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Fmoc-Phe(3,5-F2)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: The compound can be reduced, although this is less common due to the stability of the fluorinated phenyl ring.
Substitution: The fluorine atoms can be substituted under specific conditions, although they are generally stable.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Chemistry
Fmoc-Phe(3,5-F2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis, allowing for the stepwise addition of amino acids.
Biology
In biological research, this compound is used to study protein structure and function. The fluorinated phenyl ring can provide insights into protein-ligand interactions and protein folding.
Medicine
The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. The fluorine atoms can enhance the stability and bioavailability of the peptides.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and materials science.
Mechanism of Action
The mechanism of action of Fmoc-Phe(3,5-F2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of peptide chains. The fluorinated phenyl ring can interact with various molecular targets, influencing the structure and function of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phe-OH: The non-fluorinated version of Fmoc-Phe(3,5-F2)-OH.
Fmoc-Tyr(3,5-F2)-OH: A fluorinated derivative of tyrosine.
Fmoc-Trp(3,5-F2)-OH: A fluorinated derivative of tryptophan.
Uniqueness
This compound is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This fluorination can enhance the stability, bioavailability, and overall properties of the peptides synthesized using this compound, making it a valuable tool in various fields of research and industry.
Properties
IUPAC Name |
(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEQBZISDRNPFC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378939 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-24-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Phe(3,5-F2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


